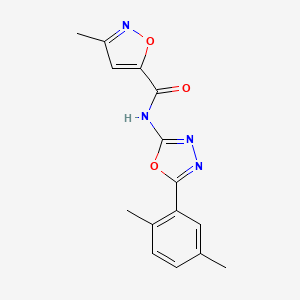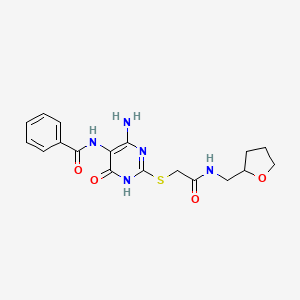
2-(4-fluorophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as Fmoc-Dap(OBzl)-OH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound belongs to the class of amides and is widely used in scientific research for its unique properties.
Wissenschaftliche Forschungsanwendungen
Photoreactions of Anti-cancer Drugs
Research into the photoreactions of similar compounds, like flutamide, has shown that these molecules can undergo different photoreactions in various solvents when exposed to UV light. This property is of interest in understanding the stability and photodegradation pathways of potential pharmaceuticals, which can affect their safety and efficacy when exposed to light. Studies have explored the mechanisms behind these photoreactions, revealing the formation of radicals and other products that could impact the drug's performance and safety profile (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis of Anti-inflammatory Compounds
The development of novel compounds with anti-inflammatory activity is another area of research. By synthesizing derivatives of related chemical structures, researchers aim to discover new medications to treat inflammation. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity in assays, suggesting potential therapeutic applications (Sunder & Maleraju, 2013).
Antihypertensive Agents
Research into the synthesis and pharmacological evaluation of derivatives as novel antihypertensive agents highlights the potential of these compounds in treating hypertension. The modulation of T-type Ca(2+) channels by these derivatives could offer a new approach to managing blood pressure, offering an alternative to traditional L-type Ca(2+) channel blockers, which often cause reflex tachycardia (Watanuki et al., 2012).
PET Imaging Agents
In the field of diagnostic imaging, particularly PET imaging, certain derivatives have been synthesized and evaluated for their selectivity and efficacy as radioligands. These compounds are designed to target specific proteins or receptors in the body, enabling the visualization of biological processes or disease states, such as neuroinflammation or cancer, through PET imaging. For example, the development of [18F]PBR111 as a selective radioligand for imaging the translocator protein (18 kDa) with PET demonstrates the application of these compounds in enhancing diagnostic imaging techniques (Dollé et al., 2008).
Antimicrobial Agents
The synthesis of novel antimicrobial agents is critical in addressing the growing problem of antibiotic resistance. Compounds with structures related to "2-(4-fluorophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide" have been explored for their antimicrobial properties, targeting a range of bacterial and fungal pathogens. For instance, the creation of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and their evaluation against various microbes highlight the potential of these compounds in developing new antimicrobial drugs (Parikh & Joshi, 2014).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-5-10-17(13-18(14)23-11-3-2-4-20(23)25)22-19(24)12-15-6-8-16(21)9-7-15/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTMSIVQRRRWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2885750.png)
![4-ethoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2885752.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2885756.png)



![N-(4-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2885760.png)
![methyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2885761.png)
![[1-(Hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B2885763.png)